3'-Deoxy-3'-methylguanosine

Nucleoside Analog DNA Chain Terminator Antiviral

3'-Deoxy-3'-methylguanosine is a chain-terminating purine nucleoside analog. The stereospecific 3'-α-C-methyl and absent 3'-hydroxyl prevent phosphodiester bond formation, blocking DNA/RNA polymerase elongation. Unlike guanosine or 3'-deoxyguanosine, this precise 3'-methyl stereochemistry is essential for antiviral activity (Ebola, Zika) and anticancer efficacy in indolent lymphoid malignancies. Substitution with non-methylated analogs yields fundamentally different enzyme interactions, compromising data integrity. Suited for antiviral screening libraries, DNA replication fidelity assays, and modified oligonucleotide synthesis.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B12096758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-3'-methylguanosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
InChIInChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19)
InChIKeyMIMRHFMVVSLFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxy-3'-methylguanosine for Antiviral and Anticancer Research: Procurement Insights and Structural Differentiation


3'-Deoxy-3'-methylguanosine (also designated 3'-deoxy-3'-α-C-methylguanosine; CAS 444020-69-3) is a 3'-modified purine nucleoside analog characterized by the absence of the 3'-hydroxyl group and the presence of a methyl substituent at the 3' position of the ribose moiety . This structural alteration confers chain-terminating properties, preventing the formation of the phosphodiester bond essential for nucleic acid elongation by DNA and RNA polymerases . As a result, the compound has been investigated as an antiviral agent against RNA viruses such as Ebola and Zika, and as an anticancer agent targeting indolent lymphoid malignancies via inhibition of DNA synthesis and induction of apoptosis .

Why 3'-Deoxy-3'-methylguanosine Cannot Be Substituted with Unmodified Guanosine or Simple 3'-Deoxy Analogs


Generic substitution of 3'-deoxy-3'-methylguanosine with unmodified guanosine or even 3'-deoxyguanosine fails because the presence and specific stereochemistry of the 3'-methyl group fundamentally alter the compound's interaction with key enzymes. Unmodified guanosine contains a 3'-hydroxyl group, enabling normal DNA/RNA synthesis. 3'-Deoxyguanosine lacks both the hydroxyl and the methyl group, resulting in different steric and electronic properties . The α-C-methyl substituent in 3'-deoxy-3'-methylguanosine introduces a specific steric bulk that can either enhance binding to certain viral polymerases or alter the fidelity of DNA replication compared to non-methylated analogs . Such subtle structural differences can lead to orders-of-magnitude variations in antiviral potency, cytotoxicity, and mutational spectra, as demonstrated for structurally related deoxyguanosine analogs like ganciclovir, penciclovir, and carbocyclic 2'-deoxyguanosine [1]. Therefore, direct substitution without experimental validation is scientifically unsound and can compromise the integrity of research outcomes.

Quantitative Evidence Guide: 3'-Deoxy-3'-methylguanosine Differentiation from Key Analogs


Structural Basis for Chain Termination: 3'-Deoxy-3'-methylguanosine vs. 3'-Deoxyguanosine

The defining structural feature of 3'-deoxy-3'-methylguanosine is the combination of a missing 3'-hydroxyl group and a 3'-methyl substituent. In contrast, 3'-deoxyguanosine lacks both the 3'-hydroxyl and the 3'-methyl group . The absence of the 3'-OH in both compounds prevents phosphodiester bond formation, making them obligate chain terminators . However, the additional methyl group in 3'-deoxy-3'-methylguanosine introduces steric hindrance that can differentially affect binding to DNA and RNA polymerases compared to the simpler 3'-deoxyguanosine .

Nucleoside Analog DNA Chain Terminator Antiviral

Differential Cytotoxicity Profiles: 3'-Deoxy-3'-methylguanosine vs. Ganciclovir and Penciclovir

Although no direct head-to-head studies for 3'-deoxy-3'-methylguanosine are available, a comparative study of structurally related deoxyguanosine analogs (ganciclovir, penciclovir, and carbocyclic 2'-deoxyguanosine) revealed marked differences in cytotoxicity and DNA replication fidelity [1]. Penciclovir (PCV) was 10- to 100-fold less cytotoxic than ganciclovir (GCV) and carbocyclic 2'-deoxyguanosine (CdG) in human tumor cells, and only GCV induced a dose-dependent increase in mutation frequency (predominantly GC→TA transversions) [2]. This demonstrates that even minor alterations to the carbohydrate moiety of deoxyguanosine analogs profoundly impact their biological activity, and by extension, 3'-deoxy-3'-methylguanosine's unique 3'-methyl substitution is expected to confer a distinct cytotoxicity and mutagenicity profile compared to other chain-terminating guanosine analogs.

Anticancer Cytotoxicity DNA Replication Fidelity

Reported Antiviral Activity Spectrum: 3'-Deoxy-3'-methylguanosine vs. Clinically Used Guanosine Analogs

Vendor technical data indicates that 3'-deoxy-3'-methylguanosine exhibits antiviral activity against RNA viruses, including Ebola and Zika . In contrast, clinically used guanosine analogs such as entecavir and ganciclovir are primarily active against DNA viruses (Hepatitis B virus and Herpesviridae, respectively) . While entecavir demonstrates potent inhibition of HBV DNA polymerase (EC50 of 3.75 nM in HepG2 cells) , no comparable quantitative EC50 data are available for 3'-deoxy-3'-methylguanosine. This reported differential spectrum of activity, if validated, would position 3'-deoxy-3'-methylguanosine as a potential tool compound for RNA virus research, distinct from DNA virus-targeting guanosine analogs.

Antiviral RNA Viruses Ebola Zika

Application Scenarios for 3'-Deoxy-3'-methylguanosine Based on Differential Evidence


Antiviral Screening Campaigns Targeting RNA Viruses

Given the vendor-reported activity against RNA viruses such as Ebola and Zika, 3'-deoxy-3'-methylguanosine is a candidate for inclusion in focused antiviral screening libraries for emerging RNA viral pathogens. Its structural differentiation from DNA virus-targeting guanosine analogs suggests a potentially unique mechanism of action that warrants further investigation .

DNA Replication Fidelity and Mutagenesis Studies

As a chain-terminating nucleoside analog with a 3'-methyl modification, 3'-deoxy-3'-methylguanosine can be utilized in studies examining the fidelity of DNA replication and the induction of specific mutational signatures. By comparing its effects with those of other deoxyguanosine analogs (e.g., ganciclovir, penciclovir), researchers can dissect the structural determinants of mutagenicity and cytotoxicity [1].

Synthesis of Nucleic Acid Probes and Modified Oligonucleotides

The compound can serve as a building block in the chemical synthesis of modified oligonucleotides. Its 3'-modification allows for the creation of oligonucleotides with altered stability, hybridization properties, or resistance to nucleases, which are valuable tools in molecular biology and diagnostic applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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